Cas no 1807045-62-0 (Ethyl 2-cyano-5-formyl-3-mercaptophenylacetate)

Ethyl 2-cyano-5-formyl-3-mercaptophenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-5-formyl-3-mercaptophenylacetate
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- インチ: 1S/C12H11NO3S/c1-2-16-12(15)5-9-3-8(7-14)4-11(17)10(9)6-13/h3-4,7,17H,2,5H2,1H3
- InChIKey: LLXWAEXRLZDTIE-UHFFFAOYSA-N
- ほほえんだ: SC1=CC(C=O)=CC(=C1C#N)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 336
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 68.2
Ethyl 2-cyano-5-formyl-3-mercaptophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015021279-1g |
Ethyl 2-cyano-5-formyl-3-mercaptophenylacetate |
1807045-62-0 | 97% | 1g |
1,549.60 USD | 2021-06-18 | |
Alichem | A015021279-500mg |
Ethyl 2-cyano-5-formyl-3-mercaptophenylacetate |
1807045-62-0 | 97% | 500mg |
847.60 USD | 2021-06-18 | |
Alichem | A015021279-250mg |
Ethyl 2-cyano-5-formyl-3-mercaptophenylacetate |
1807045-62-0 | 97% | 250mg |
499.20 USD | 2021-06-18 |
Ethyl 2-cyano-5-formyl-3-mercaptophenylacetate 関連文献
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Ethyl 2-cyano-5-formyl-3-mercaptophenylacetateに関する追加情報
Ethyl 2-cyano-5-formyl-3-mercaptophenylacetate (CAS No. 1807045-62-0): A Versatile Building Block in Organic Synthesis
Ethyl 2-cyano-5-formyl-3-mercaptophenylacetate (CAS No. 1807045-62-0) is a highly functionalized aromatic ester that has gained significant attention in recent years due to its unique structural features and broad applicability in organic synthesis. This compound, characterized by the presence of a cyano group, formyl group, and mercapto group on the phenyl ring, serves as a valuable intermediate for the construction of complex molecules in pharmaceutical, agrochemical, and materials science research.
The growing interest in multifunctional building blocks like Ethyl 2-cyano-5-formyl-3-mercaptophenylacetate reflects the current trends in drug discovery and materials science, where researchers are increasingly looking for compounds that can provide multiple points of chemical modification. This aligns perfectly with the pharmaceutical industry's focus on structure-activity relationship (SAR) studies and the development of targeted therapies.
From a chemical perspective, the presence of three distinct functional groups (cyano, formyl, and mercapto) on the aromatic ring makes this compound particularly interesting for diversity-oriented synthesis. The cyano group can participate in various transformations, including reduction to amines or conversion to tetrazoles, while the formyl group offers opportunities for condensation reactions and nucleophilic additions. The mercapto group provides a handle for further functionalization through thiol-ene reactions or metal coordination.
Recent literature highlights the utility of Ethyl 2-cyano-5-formyl-3-mercaptophenylacetate in the synthesis of heterocyclic compounds, which are crucial scaffolds in medicinal chemistry. The compound's ability to serve as a precursor for thiazole derivatives, benzothiazines, and other sulfur-containing heterocycles makes it particularly valuable in the context of current drug discovery efforts targeting various disease pathways.
In materials science, the unique combination of functional groups in Ethyl 2-cyano-5-formyl-3-mercaptophenylacetate has shown promise for the development of functional materials. The mercapto group can facilitate surface modification of nanoparticles, while the formyl group enables conjugation with other molecular components through Schiff base formation. These properties are particularly relevant to the growing field of molecular electronics and sensor development.
The synthetic versatility of Ethyl 2-cyano-5-formyl-3-mercaptophenylacetate is further enhanced by the presence of the ester functionality, which can be hydrolyzed to the corresponding acid or reduced to the alcohol, providing additional routes for structural modification. This characteristic makes the compound a valuable starting material for combinatorial chemistry approaches and library synthesis in drug discovery programs.
From a commercial perspective, the demand for specialty chemicals like Ethyl 2-cyano-5-formyl-3-mercaptophenylacetate has been steadily increasing, driven by the expansion of contract research organizations and the pharmaceutical industry's ongoing need for novel synthetic intermediates. The compound's CAS number 1807045-62-0 serves as a unique identifier that facilitates precise sourcing and regulatory compliance in global chemical commerce.
Quality control aspects of Ethyl 2-cyano-5-formyl-3-mercaptophenylacetate are particularly important given its multiple functional groups. Analytical methods such as HPLC, NMR, and mass spectrometry are typically employed to ensure the compound's purity and structural integrity, which are critical factors for its successful application in research and development.
The stability profile of Ethyl 2-cyano-5-formyl-3-mercaptophenylacetate is another important consideration. While the compound is generally stable under standard storage conditions, special attention should be paid to the mercapto group, which may require protection from oxidation in certain applications. This aspect is particularly relevant for researchers working with air-sensitive compounds or developing long-term storage protocols.
In the context of green chemistry initiatives, the efficient synthesis and utilization of multifunctional intermediates like Ethyl 2-cyano-5-formyl-3-mercaptophenylacetate can contribute to reducing the environmental impact of chemical processes. By enabling the construction of complex molecules in fewer synthetic steps, such compounds support the principles of atom economy and waste minimization that are central to sustainable chemistry practices.
Looking ahead, the potential applications of Ethyl 2-cyano-5-formyl-3-mercaptophenylacetate continue to expand as researchers explore new reactions and synthetic methodologies. The compound's unique combination of functional groups positions it as a valuable tool for addressing current challenges in medicinal chemistry, materials science, and chemical biology, making it a compound of enduring interest to the scientific community.
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